molecular formula C4H7BF3O B2528811 (Tetrahydrofuran-3-yl)trifluoroboronanion CAS No. 1391903-90-4

(Tetrahydrofuran-3-yl)trifluoroboronanion

Cat. No. B2528811
CAS RN: 1391903-90-4
M. Wt: 138.9
InChI Key: YJVAKJNRKAHZHB-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)trifluoroboronanion, also known as BTF, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. BTF is a versatile and stable reagent that has been used in a variety of applications, including catalysis, organic synthesis, and material science.

Scientific Research Applications

(Tetrahydrofuran-3-yl)trifluoroboronanion has been widely used in various scientific research applications, including catalysis, organic synthesis, and material science. In catalysis, (Tetrahydrofuran-3-yl)trifluoroboronanion has been used as a Lewis acid catalyst for a variety of reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. (Tetrahydrofuran-3-yl)trifluoroboronanion has also been used in organic synthesis as a reagent for the preparation of boronic acids and esters. In material science, (Tetrahydrofuran-3-yl)trifluoroboronanion has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)trifluoroboronanion as a Lewis acid catalyst involves the coordination of the boron atom with the electron-rich substrate. This coordination activates the substrate towards nucleophilic attack, leading to the formation of a new bond. The boron atom in (Tetrahydrofuran-3-yl)trifluoroboronanion is electron-deficient, making it an excellent Lewis acid catalyst.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Tetrahydrofuran-3-yl)trifluoroboronanion. However, studies have shown that (Tetrahydrofuran-3-yl)trifluoroboronanion is a stable and non-toxic reagent that can be used in various applications without significant adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using (Tetrahydrofuran-3-yl)trifluoroboronanion in lab experiments include its stability, ease of synthesis, and versatility. (Tetrahydrofuran-3-yl)trifluoroboronanion is a stable reagent that can be stored for extended periods without significant degradation. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple and can be performed on a large scale, making it an attractive reagent for various applications. (Tetrahydrofuran-3-yl)trifluoroboronanion is also a versatile reagent that can be used in a variety of reactions.
The limitations of using (Tetrahydrofuran-3-yl)trifluoroboronanion in lab experiments include its sensitivity to moisture and air. (Tetrahydrofuran-3-yl)trifluoroboronanion is sensitive to moisture and air, which can lead to hydrolysis and degradation. Therefore, (Tetrahydrofuran-3-yl)trifluoroboronanion should be handled under dry and inert conditions to ensure its stability.

Future Directions

There are several future directions for the research on (Tetrahydrofuran-3-yl)trifluoroboronanion. One direction is the development of new applications for (Tetrahydrofuran-3-yl)trifluoroboronanion in catalysis, organic synthesis, and material science. Another direction is the modification of (Tetrahydrofuran-3-yl)trifluoroboronanion to improve its stability and reactivity. Additionally, the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in combination with other reagents and catalysts could lead to the development of new and efficient synthetic methods. Finally, the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in biological applications, such as imaging and drug delivery, is an exciting area of research that warrants further investigation.
Conclusion:
(Tetrahydrofuran-3-yl)trifluoroboronanion is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. (Tetrahydrofuran-3-yl)trifluoroboronanion is a versatile and stable reagent that has been used in a variety of applications, including catalysis, organic synthesis, and material science. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple, and it can be performed on a large scale, making it an attractive reagent for various applications. The future directions for the research on (Tetrahydrofuran-3-yl)trifluoroboronanion include the development of new applications, modification of (Tetrahydrofuran-3-yl)trifluoroboronanion to improve its stability and reactivity, and the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in combination with other reagents and catalysts.

Synthesis Methods

(Tetrahydrofuran-3-yl)trifluoroboronanion can be synthesized by reacting tetrahydrofuran (THF) with boron trifluoride etherate (BF3-OEt2) in the presence of a base. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently deprotonated to form (Tetrahydrofuran-3-yl)trifluoroboronanion. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple and can be performed on a large scale, making it an attractive reagent for various applications.

properties

IUPAC Name

trifluoro(oxolan-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O/c6-5(7,8)4-1-2-9-3-4/h4H,1-3H2/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVAKJNRKAHZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCOC1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3O-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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